![molecular formula C13H18N2OS2 B2619337 N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide CAS No. 1385380-87-9](/img/structure/B2619337.png)
N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide
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Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. CTAP belongs to the class of sulfonamide-based drugs and has shown promising results in various studies as a potential therapeutic agent for several diseases.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide involves its binding to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids such as morphine. N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of opioids and reducing their effects. This mechanism of action makes N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide a potential therapeutic agent for the treatment of opioid addiction and chronic pain.
Biochemical and Physiological Effects
N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide has been shown to have several biochemical and physiological effects in animal models. In addition to its analgesic effects, N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide has been found to reduce the reinforcing effects of drugs of abuse such as cocaine and amphetamine. N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide has also been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide is its high selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide is its relatively low potency compared to other mu-opioid receptor antagonists, which may limit its usefulness in some experiments.
Future Directions
There are several potential future directions for the study of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide. One area of research is the development of more potent analogs of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide that may have greater efficacy as therapeutic agents. Additionally, further studies are needed to explore the potential use of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide in the treatment of other diseases, such as anxiety and depression. Finally, the role of the mu-opioid receptor in various physiological and pathological processes remains an active area of research, and N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide may continue to be a useful tool for studying this receptor.
Synthesis Methods
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide involves the reaction of 2-thiophen-2-ylsulfanylpropanoic acid with 2-cyano-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide in its pure form.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide has been extensively studied for its potential applications in the treatment of various diseases, including chronic pain, addiction, and depression. In a study conducted by Roth-Deri et al., N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide was found to be effective in reducing the rewarding effects of morphine in rats, suggesting its potential use in treating opioid addiction. Additionally, N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide has been shown to have analgesic effects in animal models of chronic pain, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-9(2)13(4,8-14)15-12(16)10(3)18-11-6-5-7-17-11/h5-7,9-10H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEAFUUJZMCFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-(thiophen-2-ylsulfanyl)propanamide |
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